1-(3-Chlorophenyl)hexan-2-one
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Overview
Description
1-(3-Chlorophenyl)hexan-2-one is an organic compound characterized by a hexanone backbone with a 3-chlorophenyl substituent
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)hexan-2-one typically involves the reaction of 3-chlorobenzaldehyde with hexan-2-one in the presence of a suitable catalyst. One common method involves the use of a Grignard reagent, where 3-chlorobenzaldehyde reacts with a Grignard reagent derived from hexan-2-one, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(3-chlorophenyl)hexan-2-ol.
Scientific Research Applications
1-(3-Chlorophenyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)hexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(3-Chlorophenyl)hexan-2-one can be compared with similar compounds such as:
1-(4-Chlorophenyl)hexan-2-one: Differing only in the position of the chlorine atom on the phenyl ring, this compound may exhibit different reactivity and biological activity.
1-(3-Fluorophenyl)hexan-2-one: The substitution of chlorine with fluorine can significantly alter the compound’s properties.
1-(3-Bromophenyl)hexan-2-one: Bromine substitution can lead to different chemical and physical properties compared to the chlorine-substituted analog.
Properties
Molecular Formula |
C12H15ClO |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-2-3-7-12(14)9-10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3 |
InChI Key |
QHTYYYDZCBGYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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